2-(Allylamino)benzoic acid
CAS No.: 168180-19-6
Cat. No.: VC21298963
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168180-19-6 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 2-(prop-2-enylamino)benzoic acid |
| Standard InChI | InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) |
| Standard InChI Key | UCVSLLVVIUMRHK-UHFFFAOYSA-N |
| SMILES | C=CCNC1=CC=CC=C1C(=O)O |
| Canonical SMILES | C=CCNC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Physical Properties
2-(Allylamino)benzoic acid is an aromatic carboxylic acid featuring an allylamino substituent at the ortho position. This structural arrangement creates unique reactivity patterns and potential applications in organic synthesis.
Basic Identification Parameters
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 57397-97-4 | |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.2 g/mol | |
| IUPAC Name | 2-(prop-2-enylamino)benzoic acid | |
| Physical Form | Solid (colorless) | |
| Purity (commercial) | 95% |
Structural Identifiers
The compound features specific structural identifiers that facilitate its accurate identification in chemical databases and literature:
Synthesis and Characterization
Characterization Techniques
Characterization of 2-(Allylamino)benzoic acid typically employs standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
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Melting point determination
Chemical Properties and Reactivity
Reactivity Profile
The compound's reactivity is defined by three key functional groups:
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The carboxylic acid group (potential for esterification, amidation, reduction)
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The secondary amine (nucleophilic center)
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The allyl group (potential for addition reactions, cycloadditions, rearrangements)
| Hazard Category | Classification | Source |
|---|---|---|
| Skin irritation | Category 2 | |
| Eye irritation | Category 2A | |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Biological and Pharmacological Relevance
Structural Relationship to Bioactive Compounds
While direct biological activity data for 2-(Allylamino)benzoic acid is limited, structurally related benzoic acid derivatives demonstrate significant biological activities. Of particular interest is the structural similarity to 2-(oxalylamino)-benzoic acid (OBA), which has established pharmacological activity .
Related Compounds and Derivatives
Structural Analogues
Several compounds are structurally related to 2-(Allylamino)benzoic acid:
Position in Chemical Space
2-(Allylamino)benzoic acid represents an interesting intersection in chemical space, combining:
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The carboxylic acid functionality of benzoic acid
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The nucleophilic and hydrogen-bonding capabilities of an amine
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The unsaturated reactivity of an allyl group
This combination creates potential for diverse chemical transformations and applications in organic synthesis.
Applications in Organic Synthesis
Role as Synthetic Intermediate
2-(Allylamino)benzoic acid serves as a precursor in synthesizing heterocyclic compounds. The presence of the allyl group provides opportunities for:
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Cyclization reactions
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Functionalization through the alkene moiety
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Formation of complex molecular scaffolds
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